molecular formula C14H20N2O3 B1397255 Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate CAS No. 1220016-91-0

Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate

Cat. No.: B1397255
CAS No.: 1220016-91-0
M. Wt: 264.32 g/mol
InChI Key: GREKENLMRGJBJZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate is a synthetic organic compound with the molecular formula C14H20N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoate derivatives, while substitution reactions can produce a variety of substituted benzoates with different functional groups .

Scientific Research Applications

Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate has shown potential in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-4-aminobenzoate: Lacks the tetrahydro-2-furanylmethyl group, resulting in different chemical properties and applications.

    Ethyl 4-[(tetrahydro-2-furanylmethyl)-amino]benzoate:

Uniqueness

Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate is unique due to the presence of both the amino and tetrahydro-2-furanylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 3-amino-4-(oxolan-2-ylmethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-2-18-14(17)10-5-6-13(12(15)8-10)16-9-11-4-3-7-19-11/h5-6,8,11,16H,2-4,7,9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREKENLMRGJBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCC2CCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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